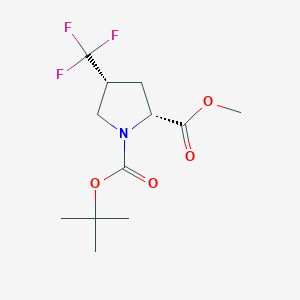

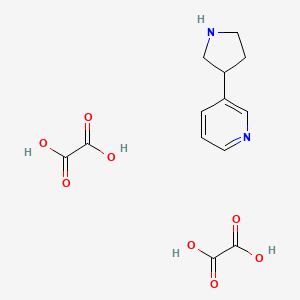

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

This would involve a study of how the compound reacts with other compounds. This includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, chemical stability, etc.Applications De Recherche Scientifique

-

Synthesis of Tertiary Butyl Esters

- Field : Synthetic Organic Chemistry

- Summary : Tertiary butyl esters are widely used in synthetic organic chemistry. They can be introduced directly into a variety of organic compounds using flow microreactor systems .

- Method : The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

- Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

-

Electronic Communication Between Redox Units

- Field : Quantum Physics

- Summary : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Method : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results : The study found that the insertion of tert-butyl groups raises the TAP-localised LUMO level, affecting the electronic properties of the compound .

-

Quantum Physics Calculations

- Field : Quantum Physics

- Summary : Researchers are solving challenging computational problems in quantum physics using a new method called wavefunction matching .

- Method : The method involves the use of wavefunction matching to solve complex quantum physics problems .

- Results : The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .

-

Synthesis of Enantiopure tert-Butanesulfinamide

- Field : Synthetic Organic Chemistry

- Summary : Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .

- Method : The method involves the use of a chiral ligand used together with vanadyl acetylacetonate .

- Results : The resultant tert-butanesulfinamide synthesis is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

-

Drug Delivery Applications

- Field : Biomedical Engineering

- Summary : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) are used for drug delivery applications .

- Method : The hydrogels are photopolymerised and characterised using various techniques such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .

- Results : The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

-

Chemical Transformations

- Field : Organic Chemistry

- Summary : The tert-butyl group is used in chemical transformations .

- Method : The method involves the use of the tert-butyl group in various chemical transformations .

- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.

Orientations Futures

This would involve a discussion on the potential applications of the compound and areas of future research.

Please consult with a qualified professional or refer to relevant scientific literature for accurate information.

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBYRUVESDZUDY-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)

![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)

![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)

![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)